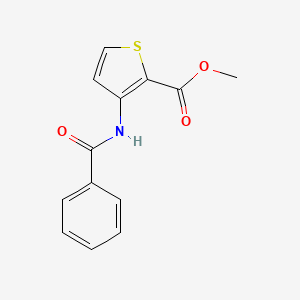
Methyl 3-(benzoylamino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzoylamino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H11NO3S and its molecular weight is 261.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that various biochemical pathways are involved in the biotransformation of similar compounds, including redox reactions, resistance mechanisms, and accumulation processes .
Pharmacokinetics
The oral bioavailability of such compounds can be around 23% . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules, indicating a potential for diverse biological activities .
Action Environment
The action, efficacy, and stability of Methyl 3-(benzoylamino)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生物活性
Methyl 3-(benzoylamino)-2-thiophenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Structural Overview
The compound features a thiophene ring, a benzoylamino group, and a methoxycarbonyl group, which contribute to its unique chemical properties. The molecular formula and weight of this compound are critical for understanding its interactions in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C12H11N1O2S1 |
| Molecular Weight | Approximately 229.29 g/mol |
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, potentially modulating their activity. This interaction could lead to several biological effects, including:
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines. The presence of the thiophene moiety is believed to enhance these properties.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity, making it a candidate for further evaluation in treating infections.
Research Findings and Case Studies
-
Anticancer Properties :
- A study indicated that this compound showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- In vitro assays revealed IC50 values indicating effective concentrations for inducing cell death in targeted cancer cells.
-
Antimicrobial Activity :
- Preliminary evaluations suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved.
Anticancer Activity Assay Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 20 | Inhibition of cell proliferation |
Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
特性
IUPAC Name |
methyl 3-benzamidothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZDTPFHHAMMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353332 |
Source


|
| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-70-4 |
Source


|
| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














